molecular formula C25H19FN4O4 B11274593 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11274593
M. Wt: 458.4 g/mol
InChI Key: WVBDHHUPXFZHPP-UHFFFAOYSA-N
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Description

The compound 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, substituted with an oxadiazole ring and various aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Quinazoline core synthesis: The quinazoline core can be synthesized via the condensation of anthranilic acid derivatives with amides or nitriles.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Compounds with similar quinazoline cores but different substituents.

    Oxadiazole derivatives: Molecules containing the oxadiazole ring with various substitutions.

    Fluorobenzyl derivatives: Compounds featuring the fluorobenzyl group attached to different cores.

Uniqueness

The uniqueness of 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties

Properties

Molecular Formula

C25H19FN4O4

Molecular Weight

458.4 g/mol

IUPAC Name

7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H19FN4O4/c1-2-33-18-8-5-7-15(12-18)22-28-23(34-29-22)16-10-11-19-21(13-16)27-25(32)30(24(19)31)14-17-6-3-4-9-20(17)26/h3-13H,2,14H2,1H3,(H,27,32)

InChI Key

WVBDHHUPXFZHPP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F

Origin of Product

United States

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